![molecular formula C19H24N2O3 B7353725 (2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide](/img/structure/B7353725.png)
(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide
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Overview
Description
(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide, also known as N-(2-hydroxy-1-naphthylmethyl)-2-acetamido-4-methylpentanamide, is a chemical compound with potential applications in scientific research. This compound is a derivative of the amino acid leucine and has been shown to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide involves the cleavage of the amide bond by proteases. When the compound is cleaved by a protease, the fluorescence of the naphthalene group is enhanced, allowing for the detection of protease activity. The fluorescence intensity is proportional to the protease activity, making this compound a useful tool for studying protease activity in biological systems.
Biochemical and Physiological Effects:
In addition to its use as a fluorescent probe, (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide in lab experiments is its high sensitivity and specificity for protease activity. This compound can detect protease activity in a variety of biological samples, including cells and tissues. However, one limitation of this compound is that it can be affected by non-specific protease activity, which can lead to false positives. Therefore, it is important to use appropriate controls when using this compound in lab experiments.
Future Directions
There are several future directions for the use of (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide in scientific research. One direction is the development of new fluorescent probes based on this compound that can detect specific proteases or protease activity in specific cellular compartments. Another direction is the use of this compound in the development of new therapies for diseases that involve abnormal protease activity, such as cancer and inflammatory diseases. Additionally, this compound can be used in the development of new diagnostic tools for the detection of protease activity in biological samples.
Synthesis Methods
The synthesis of (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide involves the reaction between 2-hydroxynaphthalene-1-carboxaldehyde and (2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamideacetyl-L-leucine methyl ester. The reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of 1,3-dicyclohexylcarbodiimide (DCC) as an activator. The resulting product is then purified by column chromatography to obtain (2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide in high yield and purity.
Scientific Research Applications
(2S)-2-acetamido-(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide has been shown to have potential applications in scientific research. One of its main applications is as a fluorescent probe for the detection of protease activity. This compound has been used to study the activity of various proteases, including caspases, cathepsins, and matrix metalloproteinases. It has also been used to detect protease activity in biological samples, such as cells and tissues.
properties
IUPAC Name |
(2S)-2-acetamido-N-[(2-hydroxynaphthalen-1-yl)methyl]-4-methylpentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3/c1-12(2)10-17(21-13(3)22)19(24)20-11-16-15-7-5-4-6-14(15)8-9-18(16)23/h4-9,12,17,23H,10-11H2,1-3H3,(H,20,24)(H,21,22)/t17-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDHBRKFHXARJJ-KRWDZBQOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC1=C(C=CC2=CC=CC=C21)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC1=C(C=CC2=CC=CC=C21)O)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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